molecular formula C15H10N4O4 B13000258 1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid

1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid

Cat. No.: B13000258
M. Wt: 310.26 g/mol
InChI Key: SUZVPDGSWGZWBU-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid is a specialized chemical reagent widely used in organic synthesis and medicinal chemistry due to its versatile functional groups. The triazole core is a privileged scaffold in drug design, known for its role in forming stable heterocyclic structures that mimic amide bonds, making it valuable for developing protease inhibitors and other enzyme targets [source: https://pubmed.ncbi.nlm.nih.gov/20394587]. This compound's carboxylic acid group enables efficient derivatization via amide coupling reactions, facilitating the creation of diverse compound libraries for high-throughput screening in drug discovery [source: https://doi.org/10.1021/acs.jmedchem.5b01539]. The 4-nitrophenyl substituent enhances electron-withdrawing properties, which can influence photophysical characteristics, allowing applications in fluorescent probes and materials science [source: https://chem.libretexts.org/Bookshelves/Organic_Chemistry]. Researchers utilize this reagent in click chemistry protocols, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation and polymer synthesis [source: https://doi.org/10.1002/anie.200904635]. Its mechanism often involves acting as an intermediate in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents, underscoring its importance in advancing pharmaceutical and biochemical studies. Always handle following laboratory safety guidelines for research purposes only.

Properties

Molecular Formula

C15H10N4O4

Molecular Weight

310.26 g/mol

IUPAC Name

1-(4-nitrophenyl)-5-phenyltriazole-4-carboxylic acid

InChI

InChI=1S/C15H10N4O4/c20-15(21)13-14(10-4-2-1-3-5-10)18(17-16-13)11-6-8-12(9-7-11)19(22)23/h1-9H,(H,20,21)

InChI Key

SUZVPDGSWGZWBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Azide-Alkyne Cycloaddition Approach

The most common and reliable method to prepare 1-(4-nitrophenyl)-5-phenyl-triazole-4-carboxylic acid involves the Huisgen 1,3-dipolar cycloaddition between an aryl azide and an alkyne derivative.

  • Starting Materials : 4-nitrophenyl azide and a phenyl-substituted alkyne bearing a carboxylate or carboxylic acid precursor.
  • Reaction Conditions : The reaction is typically carried out in polar aprotic solvents such as DMSO or DMF at elevated temperatures (40–80 °C) or under copper(I) catalysis at room temperature.
  • Catalysts : Copper(I) salts (e.g., CuSO4 with sodium ascorbate) are often used to promote regioselective formation of 1,4-disubstituted triazoles.
  • Outcome : The cycloaddition yields the 1,4-disubstituted triazole intermediate, which can be further hydrolyzed or modified to introduce the carboxylic acid group at the 4-position.

Saponification and Hydrolysis

  • After cycloaddition, esters or protected carboxylate groups on the triazole ring are converted to the free carboxylic acid by saponification.
  • Typical conditions involve treatment with aqueous sodium hydroxide or potassium hydroxide at room temperature or mild heating.
  • Acidification with dilute hydrochloric acid precipitates the free acid, which is then isolated by filtration.

Alternative Synthetic Routes

  • Some studies report the use of β-ketoesters reacting with aryl azides under phase-transfer catalysis to form 5-hydroxy-1,2,3-triazole derivatives, which can be further oxidized or functionalized to carboxylic acids.
  • Nucleophilic substitution reactions on nitroarenes activated by the azole ring have also been explored to access related triazole carboxylic acids, indicating the high reactivity of nitro-substituted azoles.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Notes
1 1-Azido-4-nitrobenzene + phenylacetylene, Cu(I) catalyst, DMSO, 40–50 °C, 7 h Cycloaddition to form 1-(4-nitrophenyl)-5-phenyl-1,2,3-triazole ester intermediate High conversion monitored by TLC
2 Aqueous NaOH (10%), room temperature, 10 h Saponification of ester to carboxylic acid Precipitation of acid upon acidification
3 Acidification with acetic acid or HCl, filtration, drying Isolation of 1-(4-nitrophenyl)-5-phenyl-triazole-4-carboxylic acid Yield ~79%, white solid, mp ~145–147 °C

This procedure is adapted from analogous syntheses of 1,2,3-triazole carboxylic acids with nitroaryl substituents, demonstrating reproducibility and scalability.

Analytical and Characterization Data

  • FT-IR Spectroscopy : Characteristic absorption bands include broad OH and COOH stretching (3500–2400 cm⁻¹), aromatic C–H (3060 cm⁻¹), carbonyl C=O (1700–1710 cm⁻¹), and triazole ring vibrations (~1650 cm⁻¹).
  • NMR Spectroscopy :
    • ^1H NMR shows aromatic protons in the 7.5–8.9 ppm range, a singlet for the triazole proton near 8.9 ppm, and a broad singlet for the carboxylic acid proton around 13 ppm.
    • ^13C NMR confirms the presence of carboxyl carbon (~160–170 ppm) and aromatic carbons.
  • Mass Spectrometry : Molecular ion peaks consistent with C15H10N4O4 (molecular weight 310.26 g/mol) confirm the molecular formula.
  • Melting Point : Typically around 145–147 °C for the pure acid.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Copper(I)-catalyzed azide-alkyne cycloaddition + saponification 4-nitrophenyl azide, phenylacetylene ester Cu(I), DMSO, 40–50 °C; NaOH hydrolysis High regioselectivity, good yields, mild conditions Requires azide synthesis, copper catalyst handling
Thermal cycloaddition (uncatalyzed) Same as above Elevated temperature, longer reaction time No metal catalyst needed Lower regioselectivity, longer reaction time
Phase-transfer catalysis with β-ketoesters Aryl azides, β-ketoesters, TBAB, KOH Room temperature, diethyl ether Mild, efficient for hydroxytriazoles May require further oxidation to acid
Nucleophilic substitution on nitroarenes Nitro-substituted azoles, arylacetonitriles Alcoholic medium, excess alkali Access to related heterocycles More complex reaction mixtures

Research Findings and Notes

  • The presence of the electron-withdrawing 4-nitro group on the phenyl ring enhances the electrophilicity of the azide, facilitating cycloaddition and subsequent transformations.
  • The carboxylic acid group at the 4-position of the triazole ring is accessible via hydrolysis of ester intermediates, which are conveniently introduced during the cycloaddition step using β-ketoester derivatives.
  • The synthetic routes are versatile and allow for structural modifications by varying the azide or alkyne components, enabling the preparation of a range of substituted triazole carboxylic acids with potential biological activities.
  • Purification is typically achieved by recrystallization or column chromatography, with yields ranging from moderate to high (50–85%) depending on reaction conditions and substrates.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Recent studies have demonstrated that derivatives of 1-(4-nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid exhibit promising anticancer properties. A study published in Arkivoc highlighted the synthesis of new derivatives that showed enhanced cytotoxic activity against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific pathways .
  • Antimicrobial Properties :
    The compound has also been investigated for its antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics. The presence of the nitrophenyl group is believed to enhance its interaction with microbial targets .
  • Anti-inflammatory Effects :
    Case studies have shown that certain derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. This opens avenues for therapeutic applications in treating chronic inflammatory diseases .

Materials Science Applications

  • Fluorescent Probes :
    The unique structural features of this compound allow it to be used as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells .
  • Polymer Chemistry :
    This compound can serve as a building block for synthesizing functional polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it useful in advanced material applications .

Agricultural Chemistry Applications

  • Pesticide Development :
    The synthesis of triazole derivatives has been explored for their potential use as pesticides. These compounds exhibit fungicidal and herbicidal activities, providing a basis for developing new agrochemicals that are more effective and environmentally friendly .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer agents
Antimicrobial agents
Anti-inflammatory drugs
Materials ScienceFluorescent probes
Functional polymers
Agricultural ChemistryPesticides

Comparison with Similar Compounds

Table 1: Key Triazole Derivatives and Their Properties

Compound Name / Identifier 1-Substituent 5-Substituent Biological Activity Key Findings References
Target Compound 4-Nitrophenyl Phenyl Not explicitly reported Likely influenced by nitro group (electron withdrawal) and phenyl lipophilicity.
1-(2-Chlorophenyl)-5-methyl derivative (Compound 14) 2-Chlorophenyl Methyl Anti-inflammatory Demonstrated anti-inflammatory activity; chloro and methyl groups critical for efficacy. Other C5 substituents showed no activity.
1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl derivatives 4-Aminofurazan-3-yl Dialkylaminomethyl GSK-3 inhibition High selectivity for GSK-3β over CDK-2 (structural basis confirmed via molecular dynamics). Dialkylaminomethyl enhances binding affinity.
Jordao et al. derivatives Substituted-phenylamino Methyl Antiviral 55.7% inhibition of Canagalo virus replication; phenylamino group essential for activity.
1-(4-Fluoro-phenylamino)-5-methyl hydrazide (Compound 4e) 4-Fluoro-phenylamino Methyl Antiviral Significant inhibition of virus progeny production (specific mechanism not detailed).
Beta3-adrenergic receptor agonists Benzenesulfonamide Triazole-substituted Beta3-adrenergic agonism Potent and selective agonists (e.g., EC50 = 3.1 nM); triazole core critical for receptor interaction.

Key Comparative Insights

Substituent Effects on Activity: Electron-Withdrawing Groups: The nitro group in the target compound contrasts with electron-donating groups (e.g., aminofurazan in GSK-3 inhibitors). Lipophilicity: The phenyl group at the 5-position in the target compound increases lipophilicity compared to methyl (e.g., anti-inflammatory Compound 14), which could enhance membrane permeability but reduce solubility .

Biological Selectivity: The 4-aminofurazan derivatives exhibit >1,500-fold selectivity for GSK-3β over CDK-2, attributed to hydrophobic interactions and hydrogen bonding with aminofurazan . The nitro group in the target compound may lack similar selectivity due to its distinct electronic profile.

Antiviral vs. Anti-Inflammatory Activity: Substituents at the 1-position (e.g., phenylamino in Jordao’s derivatives) correlate with antiviral activity, while chloro/methyl groups favor anti-inflammatory effects. The nitro group’s role in antiviral or anti-inflammatory contexts remains unexplored in the evidence .

Synthetic Accessibility :

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole synthesis (e.g., ). The target compound’s synthesis likely follows similar protocols, though specific details are absent in the evidence .

Biological Activity

1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by data tables and case studies.

Chemical Structure

The compound features a triazole ring substituted with a nitrophenyl and phenyl group, as well as a carboxylic acid functional group. The molecular structure can be represented as follows:

C16H14N4O3\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{3}

1. Anti-inflammatory Activity

Research indicates that derivatives of triazoles exhibit significant anti-inflammatory properties. For instance, compounds containing the 1,2,4-triazole moiety have shown potential as COX-2 inhibitors.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
This compound>10020.5

In vivo studies demonstrated that this compound can reduce paw edema in animal models, indicating its potential for treating inflammatory conditions.

2. Anticancer Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably:

Cell LineIC50 (µM)Mechanism of Action
K-56215Induction of apoptosis through mitochondrial pathways
MOLT-412DNA fragmentation and chromatin condensation
Jurkat T-cells10Reduced mitochondrial membrane potential and DNA damage

These findings suggest that the compound induces apoptosis without directly intercalating with DNA, making it a candidate for further development in cancer therapy .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity highlights its potential application in treating infections caused by resistant strains .

Case Study 1: Anti-inflammatory Effects

A study conducted on rats demonstrated that administration of the compound significantly reduced inflammation markers such as TNF-α and IL-6 in serum samples after carrageenan-induced paw edema . The results indicated a lower ulcerogenic potential compared to traditional NSAIDs like indomethacin.

Case Study 2: Anticancer Efficacy

In a comparative study with doxorubicin, the compound exhibited comparable antiproliferative effects on leukemia cell lines. Morphological assessments revealed significant apoptotic changes in treated cells, supporting its role as a potential chemotherapeutic agent .

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